

"validation of ICP-OES method for Antimony determination in water"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony(3+)

Cat. No.: B1217841

[Get Quote](#)

An Objective Comparison of ICP-OES Method Validation for the Determination of Antimony in Water

This guide provides a comprehensive comparison and validation overview of the Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) method for the quantitative determination of antimony (Sb) in water. For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This document details the performance characteristics of the ICP-OES method, outlines a typical experimental protocol for validation, and compares its performance against alternative analytical techniques, supported by experimental data.

Antimony is a toxic element regulated in drinking water by various international bodies, including the European Union, which sets a maximum admissible concentration of 5 µg/L, and the United States Environmental Protection Agency (EPA), which has a limit of 6 µg/L.^{[1][2]} Therefore, a validated, sensitive, and accurate analytical method is crucial for compliance monitoring and ensuring public safety.

Performance Characteristics of a Validated ICP-OES Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the determination of antimony in water by ICP-OES, key performance parameters are evaluated to ensure the method is reliable and robust.

The table below summarizes the typical performance characteristics of a validated ICP-OES method for antimony determination in drinking water, compiled from various studies.

| Performance Parameter | Symbol | Typical Value | Acceptance Criteria | Source |
|-------------------------------------|----------------|--------------------|--|--------|
| Linearity (Correlation Coefficient) | R ² | > 0.999 | R ² should be close to 1, typically > 0.995 | [3] |
| Wavelength | λ | 206.836 nm | Most sensitive and interference-free line for Sb | [1] |
| Limit of Detection (LOD) | LOD | 1.13 µg/L | Must be significantly lower than the regulatory limit (e.g., < 1/3 of MCL) | [1] |
| Limit of Quantification (LOQ) | LOQ | 3.38 µg/L | The lowest concentration that can be measured with acceptable precision and accuracy | [1] |
| Precision (Repeatability as RSD) | %RSD | < 1% (e.g., 0.81%) | Typically < 15-20% at the LOQ and < 10% for higher concentrations | [3] |
| Accuracy (as Recovery) | % Recovery | 92% - 106% | Typically within 80-120% | [1][3] |

| | | | | |
|-------------|---|-------------------------|---|-----|
| Measurement | | | Should be | |
| Uncertainty | U | 1.7 µg/L (at 11.1 µg/L) | estimated and reported; provides a range for the measured value | [1] |

Note: LOD and LOQ values can vary based on instrument configuration (e.g., axial vs. radial view), matrix complexity, and the specific antimony species being measured. For instance, a method coupling liquid chromatography with ICP-OES (LC-ICP-OES) for speciation analysis reported LODs ranging from 24.9 to 32.3 µg/L for Sb(III) and 36.2 to 46.0 µg/L for Sb(V) depending on the wavelength used.[4][5]

Comparison with Alternative Analytical Methods

While ICP-OES is a robust and widely used technique, other methods are available for antimony determination. The choice of method often depends on factors like required sensitivity, sample throughput, cost, and available instrumentation.

| Method | Principle | Advantages | Disadvantages |
|---------|---|---|---|
| ICP-OES | Measures element-specific atomic emission in an argon plasma.[6] | High accuracy, multi-element capability, rapid analysis, wide linear range.[7][8] | Expensive equipment, higher operational costs, potential for spectral interferences. [7] For Sb, may lack the sensitivity for very low regulatory limits. [2] |
| ICP-MS | Uses a plasma to ionize the sample, then separates and quantifies ions based on mass-to-charge ratio. | Extremely high sensitivity (sub-µg/L), multi-element capability, isotopic analysis. | Higher cost, more complex operation, susceptible to isobaric interferences.[7] Often the preferred technique for ultra-trace analysis.[2] |
| GFAAS | Graphite Furnace Atomic Absorption Spectroscopy. Measures absorption of light by free atoms in a graphite tube. | Good sensitivity for certain elements. | Single-element analysis (slower throughput), narrower linear range, susceptible to matrix effects.[2] Described as simple but with lower sensitivity for Sb compared to other methods.[7] |
| HG-AFS | Hydride Generation Atomic Fluorescence Spectroscopy. Converts Sb to a volatile hydride for analysis. | Low cost, good reproducibility.[7] | Single-element analysis, uses potentially harmful reagents.[7] |

Experimental Protocols

A detailed protocol for the validation of an ICP-OES method for antimony in water, based on established guidelines like US EPA Method 200.7, is provided below.[\[2\]](#)[\[9\]](#)

Instrumentation and Reagents

- Instrument: An Inductively Coupled Plasma - Optical Emission Spectrometer, often with dual-view (axial and radial) capability for optimal sensitivity and range.[\[2\]](#) A common setup includes a nebulizer and a cyclonic spray chamber.[\[3\]](#)
- Reagents:
 - Ultrapure water (resistivity of 18.2 MΩ·cm).[\[1\]](#)
 - High-purity nitric acid (HNO₃) for sample preservation and acidification.
 - Certified Antimony stock standard solution (e.g., 1000 mg/L).
 - Quality Control Standard containing a certified concentration of antimony from a separate source.

Sample Preparation and Calibration

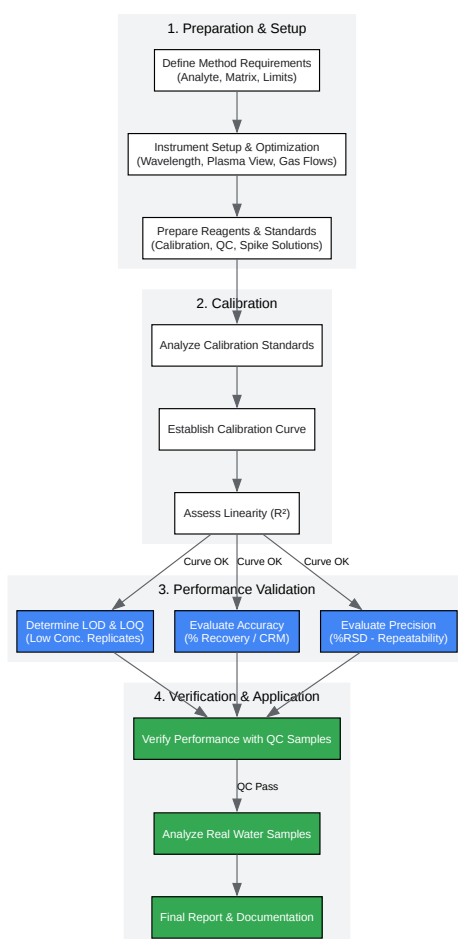
- Sample Preservation: Water samples are typically preserved by acidifying to a pH < 2 with nitric acid.[\[6\]](#)
- Calibration Standards: A series of calibration standards are prepared by diluting the stock solution with ultrapure water. A typical calibration range for drinking water analysis is 2, 5, 10, 20, and 30 µg/L of antimony.[\[1\]](#) A calibration blank (ultrapure water with acid) is also prepared.
- Instrumental Parameters: The ICP-OES is configured for optimal performance. Key parameters include RF power, nebulizer gas flow, plasma gas flow, and the analytical wavelength for antimony (e.g., 206.836 nm).[\[1\]](#) The plasma view is typically set to axial for the highest sensitivity.[\[1\]](#)

Validation Experiments

- **Linearity:** The calibration standards are analyzed, and the instrument response is plotted against concentration. The linearity is assessed by the correlation coefficient (R^2) of the calibration curve.
- **LOD and LOQ:** The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined by analyzing at least seven replicates of a low-concentration standard (e.g., 2 $\mu\text{g/L}$).^[1] The LOD is typically calculated as 3 times the standard deviation of these measurements, and the LOQ is 10 times the standard deviation.
- **Accuracy:** Accuracy is evaluated by analyzing a certified reference material (CRM) or by performing spike-recovery experiments. For spike recovery, a known amount of antimony is added to a real water sample, and the percentage of the added amount that is measured (% Recovery) is calculated.^[3]
- **Precision:** Precision is determined by analyzing multiple replicates of a sample on the same day (repeatability) and on different days (intermediate precision). It is expressed as the relative standard deviation (%RSD).^[3]
- **Robustness:** The method's robustness is tested by introducing small, deliberate variations in method parameters (e.g., plasma power, gas flow rates) and observing the effect on the results.

Method Validation Workflow

The logical flow of the ICP-OES method validation process, from initial setup to final performance verification, is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Caption: Workflow for ICP-OES method validation for antimony in water.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]

- 4. LC-ICP-OES method for antimony speciation analysis in liquid samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. NEMI Method Summary - 200.7 [nemi.gov]
- 7. Comparison of Antimony Determination Methods in Drinking Water | Scientific.Net [scientific.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. epa.gov [epa.gov]
- To cite this document: BenchChem. ["validation of ICP-OES method for Antimony determination in water"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217841#validation-of-icp-oes-method-for-antimony-determination-in-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com